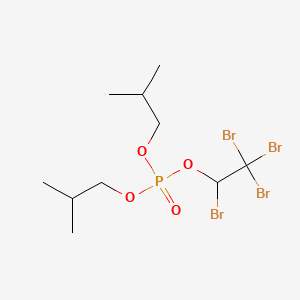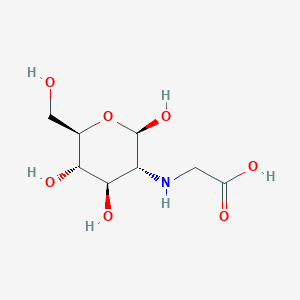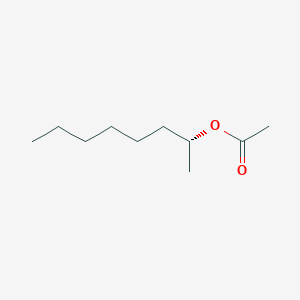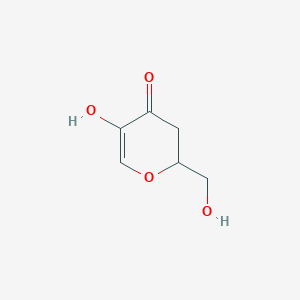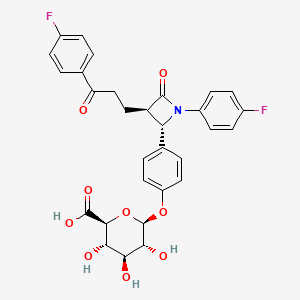
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is a complex organic compound characterized by its azo groups and sulphonate functionality. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-hydroxyaniline, followed by coupling with 2,6-dihydroxyphenylazo compounds. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions vary based on the reaction type. For instance, oxidation typically yields quinone derivatives, while reduction results in the formation of corresponding amines .
Wissenschaftliche Forschungsanwendungen
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in dyeing textiles and manufacturing pigments.
Wirkmechanismus
The mechanism of action of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of intermediate complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- 4-Hydroxyphenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties and specific chemical reactivity .
Eigenschaften
CAS-Nummer |
79817-79-1 |
|---|---|
Molekularformel |
C18H12ClN4NaO6S |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
sodium;4-[(2Z)-2-[(5E)-5-[(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-13(16(25)9-10)21-22-14-7-8-15(24)17(18(14)26)23-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,20-21,25H,(H,27,28,29);/q;+1/p-1/b22-14+,23-17-; |
InChI-Schlüssel |
XSRQHDFNXJVQNR-BMQVQGAHSA-M |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C=C/C(=N\NC3=C(C=C(C=C3)Cl)O)/C2=O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)Cl)O)C2=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


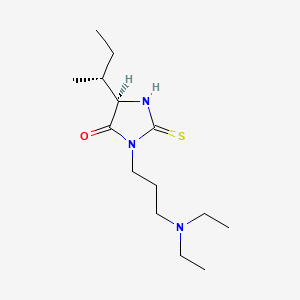
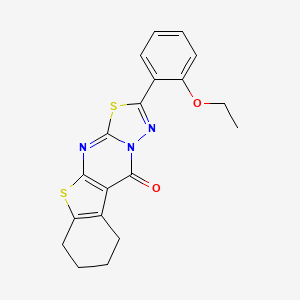

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

